![molecular formula C19H17N3OS B3084578 1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-27-1](/img/structure/B3084578.png)
1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Vue d'ensemble
Description
The compound “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a complex organic molecule. It contains a benzoxazole ring, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring . Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the Knoevenagel condensation of a hydroxy coumarin with an aldehyde, followed by nucleophilic addition to the intermediate conjugate addition to carbonyl compounds .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is planar, which is favorable for various chemical reactions . The configuration about the ethylenic double bond is Z configuration and it is approximately coplanar with the adjacent phenyl ring and benzoxazole ring system .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can vary. For instance, the molecular weight of a similar compound, “2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole”, is 312.3 g/mol .Applications De Recherche Scientifique
Antimicrobial Activity
Benzoxazole derivatives have been investigated for their antimicrobial properties. In a study by Kakkar et al., several synthesized benzoxazole compounds were tested against various bacteria and fungi. Notably, compounds 1, 10, 13, 16, 19, 20, and 24 demonstrated potent antimicrobial activity, comparable to existing antibiotics like ofloxacin and fluconazole . These compounds could be explored further for their potential in combating drug-resistant infections.
Antifungal Activity
Compound 19 (MIC against Aspergillus niger) and compound 1 (MIC against Candida albicans) exhibited strong antifungal effects. However, other derivatives showed varying levels of antimicrobial activity against different species . Further research could explore their mechanisms of action and potential clinical applications.
Anticancer Properties
Benzoxazole derivatives have also shown promise as anticancer agents. Compound 5d demonstrated significant inhibition of lung, breast, colon, and cervical cancer cells, with IC50 values ranging from 51 to 102 μM . Investigating their mode of action and optimizing their efficacy could lead to novel cancer therapies.
Synthetic Strategies and Catalysis
Researchers have developed synthetic strategies for benzoxazole derivatives. For instance, magnetic solid acid nanocatalysts have been employed to synthesize these compounds efficiently . Exploring green synthesis methods and improving yields could enhance their practical utility.
Melatonin Receptor Antagonism
Benzoxazoles have been investigated as melatonin receptor antagonists. Understanding their interactions with melatonin receptors and their impact on circadian rhythms could have implications for sleep disorders and related conditions.
Mécanisme D'action
While the specific mechanism of action for “1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is not mentioned in the available resources, benzoxazole derivatives have shown promising biological activities. For instance, they have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-19(2)11-12-22(18(24)21-19)14-9-7-13(8-10-14)17-20-15-5-3-4-6-16(15)23-17/h3-12H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIGEUQHAHKZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




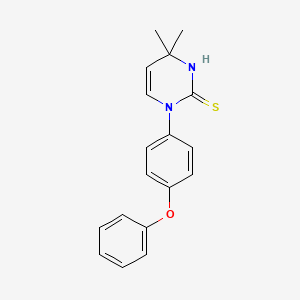
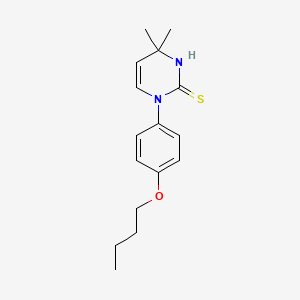

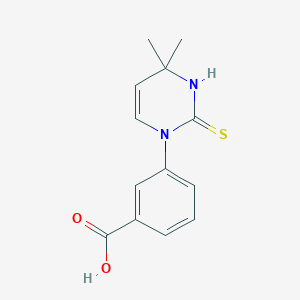



![4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084562.png)
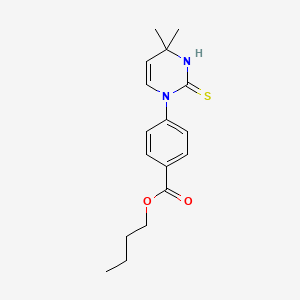
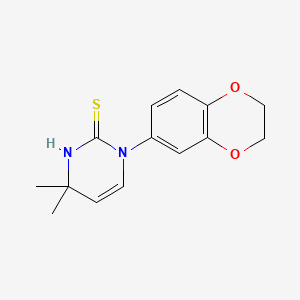
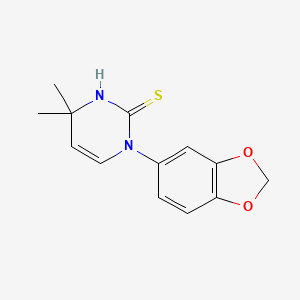
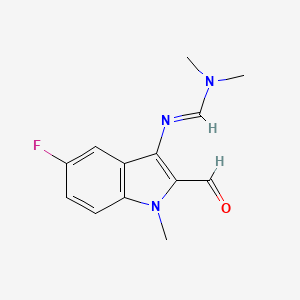
amine](/img/structure/B3084610.png)